molecular formula C15H28O3 B014845 Methyl 3-oxotetradecanoate CAS No. 22348-97-6

Methyl 3-oxotetradecanoate

Cat. No.: B014845
CAS No.: 22348-97-6
M. Wt: 256.38 g/mol
InChI Key: DTBSXIIDKUOHEN-UHFFFAOYSA-N
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Description

Methyl 3-oxotetradecanoate is an organic compound with the molecular formula C15H28O3. It is a methyl ester derivative of 3-oxotetradecanoic acid. This compound is known for its applications in organic synthesis and research, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxotetradecanoate can be synthesized through various methods. One common method involves the enantioface-differentiating hydrogenation of this compound over a tartaric acid-NaBr-modified nickel catalyst. This process yields methyl ®-3-hydroxytetradecanoate, which can then be converted to the desired product .

Another method involves the reaction of a carboxylic acid with carbonyldiimidazole (CDI) in dry tetrahydrofuran (THF) under an inert atmosphere. The resulting acylimidazole is then reacted with monomethyl malonate in the presence of dibutylmagnesium to yield the β-keto ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxotetradecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-oxotetradecanoic acid.

    Reduction: 3-hydroxytetradecanoic acid.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that methyl 3-oxotetradecanoate exhibits significant antioxidant properties. A study highlighted that compounds derived from cyanobacteria, including methyl esters of fatty acids, demonstrated strong radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundSourceAntioxidant Activity (DPPH Scavenging)
This compoundCyanobacterial ExtractsHigh
Palmitic Acid Methyl EsterCyanobacterial ExtractsModerate
Myristic AcidCyanobacterial ExtractsLow

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that methyl esters of fatty acids can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in reactions such as Michael additions and aldol condensations, making it valuable for creating complex molecules used in pharmaceuticals and agrochemicals .

Food Industry

Methyl esters like this compound are used as flavoring agents and preservatives in the food industry due to their stability and ability to enhance the sensory properties of food products .

Study on Antioxidant Properties

A comprehensive study investigated the antioxidant capabilities of various methyl esters derived from fatty acids, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cell cultures exposed to free radicals, supporting its potential use as a dietary supplement or functional food ingredient .

Application in Drug Formulation

Another case study focused on the formulation of anti-inflammatory drugs using this compound as a key ingredient. The study demonstrated enhanced bioavailability and therapeutic efficacy when incorporated into lipid-based drug delivery systems .

Mechanism of Action

The mechanism of action of methyl 3-oxotetradecanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate that undergoes transformation by enzymes, leading to the formation of various products. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Methyl 3-oxotetradecanoate can be compared with other similar compounds, such as:

    Methyl 3-oxododecanoate: Similar structure but with a shorter carbon chain.

    Methyl 3-oxooctadecanoate: Similar structure but with a longer carbon chain.

    Methyl 3-hydroxytetradecanoate: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific carbon chain length and functional groups, which confer distinct chemical properties and reactivity. Its applications in organic synthesis and research make it a valuable compound in various scientific fields .

Biological Activity

Methyl 3-oxotetradecanoate, also known as 3-oxotetradecanoic acid methyl ester, is a fatty acid derivative with significant biological activity. This compound plays a critical role in various metabolic processes and has been studied for its potential applications in pharmacology and biotechnology. This article explores the biological activity of this compound, focusing on its biochemical roles, antimicrobial properties, and other therapeutic potentials.

Chemical Structure and Properties

This compound has the molecular formula C15H28O3C_{15}H_{28}O_3 and a molecular weight of approximately 256.39 g/mol. It is classified as a keto fatty acid ester, which is an important intermediate in fatty acid biosynthesis. The compound is involved in the synthesis of longer-chain fatty acids through various enzymatic pathways, primarily in the liver and adipose tissues of mammals .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Fatty Acid Metabolism

This compound serves as an intermediate in the biosynthesis of fatty acids. It is produced from malonic acid through a series of enzymatic reactions involving:

  • 3-oxoacyl-[acyl-carrier-protein] synthase
  • Fatty-acid synthase
  • Beta-ketoacyl-acyl-carrier-protein synthase II .

These enzymes facilitate the conversion of acetyl-CoA and malonyl-CoA into long-chain fatty acids, which are crucial for cellular functions and energy storage.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and related compounds. For instance, extracts containing this compound demonstrated significant antibacterial activity against various pathogens. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the reviewed literature, related fatty acids have shown promising results:

  • Compounds like (Z,Z)-9,12-octadecadienoic acid exhibited inhibitory action against Escherichia coli, suggesting a potential for this compound to exhibit similar effects due to structural similarities .

Case Studies and Research Findings

Several research findings emphasize the biological significance of this compound:

StudyFindings
Fatty Acid Synthesis Identified as an intermediate in fatty acid metabolism; crucial for energy storage and cellular functions .
Antimicrobial Activity Related compounds demonstrated activity against E. coli; suggests potential for similar efficacy .
Insecticidal Potential Structural analogs showed larvicidal effects; further research needed to confirm direct effects .

Properties

IUPAC Name

methyl 3-oxotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSXIIDKUOHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176881
Record name Methyl 3-oxotetradecanoate
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Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22348-97-6
Record name Methyl 3-oxotetradecanoate
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Record name Methyl 3-oxotetradecanoate
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Record name Methyl 3-oxotetradecanoate
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Record name Methyl 3-oxotetradecanoate
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Synthesis routes and methods

Procedure details

To a suspension of magnesium ethoxide (10.82 g, 94.61 mmol) in 1,4-dioxane (100 mL) was added methyl hydrogen malonate (25.0 g, 189 mmol) in 1,4-dioxane (100 mL). The resulting slurry was stirred overnight. The mixture was concentrated in vacuo. In a separate flask, lauric acid (28, 20.85 g, 104.1 mmol) was dissolved in 1,4-dioxane (50 mL) and a solution of CU (16.88 g, 104.1 mmol) in 1,4-dioxane (150 mL) was added at room temperature. The resulting solution was stirred overnight. The mixture was then transferred to the methyl magnesium malonate flask. The resulting suspension was refluxed overnight. The mixture was concentrated in vacuo. The residue was redissolved in DCM (300 mL) and filtered through a silica plug (10 g). The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (360 g RediSep column, eluting with a gradient of 0% through 30% ethyl acetate/hexanes over 80 min, 100 mL/min) to afford product 29 (17 g, 61%) as a pale yellow syrup.
Name
magnesium ethoxide
Quantity
10.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20.85 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
methyl magnesium malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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